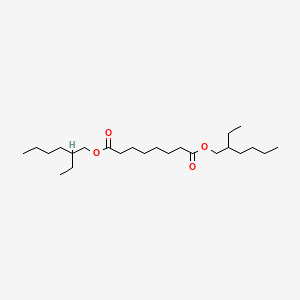

Bis(2-ethylhexyl) Suberate

説明

Bis(2-ethylhexyl) Suberate is a useful research compound. Its molecular formula is C24H46O4 and its molecular weight is 398.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Bis(2-ethylhexyl) Suberate is a cross-linking agent that is used to improve the adhesion between polyvinyl chloride and amines . It is also used as a treatment method for polyvinyl chloride and acarid . The primary targets of this compound are therefore polyvinyl chloride and amines.

Mode of Action

It is known to interact with its targets (polyvinyl chloride and amines) to improve adhesion . This interaction likely involves the formation of chemical bonds that enhance the structural integrity and stability of the materials.

Biochemical Pathways

Studies on similar compounds suggest that they may induce changes through non-genotoxic mechanisms related to multiple molecular signals, including ppar-α activation, perturbation of fatty acid metabolism, induction of cell proliferation, decreased apoptosis, production of reactive oxygen species, and oxidative stress .

Pharmacokinetics

It has been shown to have properties of a hydrophobic organic solvent, which can be used in various applications such as glycol ethers, inorganic chlorides, or carboxylates . This suggests that it may have low volatility and viscosity-increasing properties , which could impact its bioavailability.

Result of Action

Studies on similar compounds suggest that they may induce cancer through non-genotoxic mechanisms related to multiple molecular signals . These include PPAR-α activation, perturbation of fatty acid metabolism, induction of cell proliferation, decreased apoptosis, production of reactive oxygen species, and oxidative stress .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of this compound in both the surface water and subsoil at different seasons of the year has been reported . This suggests that environmental conditions such as temperature, humidity, and pH could potentially affect its stability and efficacy.

生化学分析

Cellular Effects

Bis(2-ethylhexyl) Suberate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that exposure to this compound can lead to changes in the expression of specific genes involved in metabolic processes. Additionally, it can impact cellular signaling pathways, such as those mediated by protein kinases and phosphatases, thereby altering cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific proteins and enzymes, leading to either inhibition or activation of their functions. For example, this compound can inhibit certain esterases, preventing the hydrolysis of ester bonds in other substrates. This inhibition can result in the accumulation of esterified compounds within cells, affecting various metabolic pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of suberic acid and 2-ethylhexanol. These degradation products can have distinct effects on cells, potentially altering cellular metabolism and function over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression. Studies have shown that high doses of this compound can induce toxic effects, such as liver damage and alterations in lipid metabolism. These findings highlight the importance of dosage considerations when using this compound in research and potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to lipid metabolism and esterification reactions. It interacts with enzymes such as esterases and lipases, which catalyze the hydrolysis of ester bonds. This interaction can influence metabolic flux and the levels of specific metabolites within cells. Additionally, this compound can affect the synthesis and degradation of lipids, impacting overall cellular metabolism .

特性

IUPAC Name |

bis(2-ethylhexyl) octanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O4/c1-5-9-15-21(7-3)19-27-23(25)17-13-11-12-14-18-24(26)28-20-22(8-4)16-10-6-2/h21-22H,5-20H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTALILOVQKMLBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)CCCCCCC(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30863509 | |

| Record name | Bis(2-ethylhexyl) octanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5238-22-2 | |

| Record name | 1,8-Bis(2-ethylhexyl) octanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5238-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octanedioic acid, bis(2-ethylhexyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005238222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanedioic acid, 1,8-bis(2-ethylhexyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。